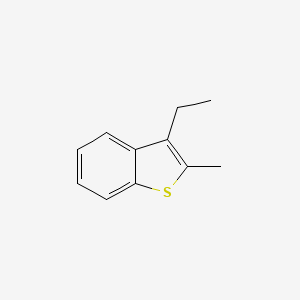

3-Ethyl-2-methyl-1-benzothiophene

货号:

B15460787

CAS 编号:

61612-04-2

分子量:

176.28 g/mol

InChI 键:

OIYQRNXEYQYCDM-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-Ethyl-2-methyl-1-benzothiophene is a substituted benzothiophene derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. The benzothiophene core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities . This specific alkylated analog provides a strategic framework for further functionalization and is valued for its role in the development of novel molecular entities. The core benzothiophene structure is found in pharmacologically active compounds targeting various diseases, and research into derivatives has shown potential for applications such as acetylcholinesterase inhibition, which is relevant for neurodegenerative conditions , and as antitumor or anti-inflammatory agents . Furthermore, benzothiophene-based structures are integral to approved therapeutics including Raloxifene, a selective estrogen receptor modulator, and Zileuton, used for asthma . The structural features of this compound, including its alkyl substituents, can be leveraged to fine-tune the electronic properties and lipophilicity of resulting compounds, which are critical parameters in optimizing drug-like characteristics . In materials science, benzothiophene derivatives are investigated for use in organic electronics due to their electronic properties and ability to form ordered structures . This compound is supplied exclusively for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号 |

61612-04-2 |

|---|---|

分子式 |

C11H12S |

分子量 |

176.28 g/mol |

IUPAC 名称 |

3-ethyl-2-methyl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |

InChI 键 |

OIYQRNXEYQYCDM-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(SC2=CC=CC=C21)C |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Properties of 3-Ethyl-2-methyl-1-benzothiophene and Related Compounds

Key Observations:

- Electronic Effects: The ethyl and methyl groups in this compound are electron-donating, stabilizing the aromatic system and reducing electrophilic substitution reactivity compared to chloro- or carboxylate-substituted analogs .

- Polarity and Solubility: The presence of polar groups (e.g., Cl, COOEt) in ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate enhances its solubility in polar solvents like ethyl acetate and methanol, as noted in purification protocols .

Physicochemical Properties

- Melting Points and Stability:

- This compound likely exhibits a lower melting point than its halogenated analogs due to weaker intermolecular forces. Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate, with higher molecular weight (254.73 g/mol) and polar groups, may form more stable crystals .

- Ureido derivatives (e.g., compound 6f in ) demonstrate enhanced thermal stability due to hydrogen-bonded networks .

常见问题

Q. How to address discrepancies between theoretical and experimental spectral data?

- Methodological Answer: Compare computed NMR shifts (GIAO method) with experimental data to identify conformational mismatches. Solvent effects (PCM models) and dynamic averaging (e.g., hindered rotation) account for deviations. Adjust computational parameters (basis sets, solvent dielectric constants) to improve alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。